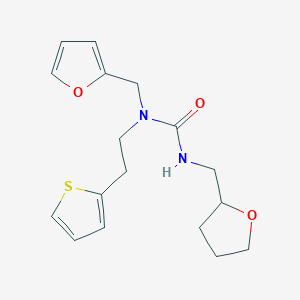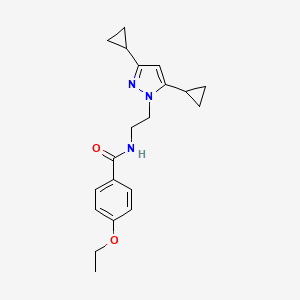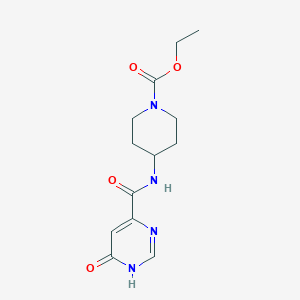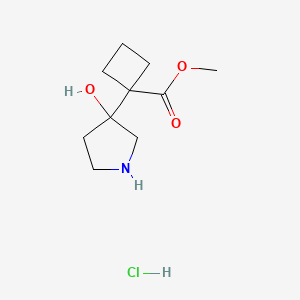![molecular formula C20H21N3O4S B2998118 (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251623-69-4](/img/structure/B2998118.png)
(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been shown to exhibit a wide range of biological activities, including antiproliferative activity against various types of cancers and antifungal activity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . The structures of the newly synthesized derivatives are established by UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The presence of an electron-withdrawing substituent in the fourth position of the phenyl ring has been found to increase the activity of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which include the compound , have been found to be potent antimicrobial agents . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans .
Pharmaceutical Applications
Compounds containing 1,3,4-thiadiazine have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
Anti-inflammatory Agents
Thiadiazines have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antibiotic Agents
Thiadiazines have been found to possess antibiotic properties . This makes them potentially useful in the treatment of bacterial infections.
Antituberculosis Agents
Thiadiazines have been found to possess antituberculosis properties . This makes them potentially useful in the treatment of tuberculosis.
Anticancer Agents
Thiadiazines have been found to possess anticancer properties . This makes them potentially useful in the treatment of various types of cancer.
Flavoring Agents
4′-Methylacetophenone, a compound related to the one , is used as a flavoring agent . It’s possible that the compound could have similar applications.
Intermediate in the Manufacture of Active Pharmaceutical Ingredients, Perfumes, and Cosmetics
4′-Methylacetophenone, a compound related to the one , is used as an intermediate in the manufacture of active pharmaceutical ingredients, perfumes, and cosmetics . It’s possible that the compound could have similar applications.
Wirkmechanismus
Target of Action
The compound, also known as [1-[(4-methylphenyl)methyl]-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone, is a derivative of the 1,3,4-thiadiazole class . Compounds in this class have been shown to interact with various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and cell proliferation .
Mode of Action
The compound’s mode of action is likely to involve the inhibition of these enzymes, thereby disrupting processes related to DNA replication . This could potentially inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The inhibition of these enzymes affects multiple biochemical pathways. For instance, the inhibition of thymidylate synthase disrupts the synthesis of thymidine monophosphate, a necessary component for DNA replication and repair . Similarly, the inhibition of topoisomerase II interferes with DNA replication and transcription .
Pharmacokinetics
Similar 1,3,4-thiadiazole derivatives have been shown to possess good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds are crucial for their bioavailability and therapeutic efficacy .
Result of Action
The result of the compound’s action would be the disruption of DNA replication and cell proliferation, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Safety and Hazards
While specific safety and hazard information for the compound (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is not available, it’s worth noting that the misuse of antibiotics has caused pathogens to become resistant to them, leading to serious health hazards .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-6-8-16(9-7-15)14-23-17-4-2-3-5-18(17)28(25,26)19(21-23)20(24)22-10-12-27-13-11-22/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUBZAMAQCLMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B2998035.png)

![(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2998038.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2998042.png)
![4-(isobutyrylamino)-N-[4-(methylthio)benzyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2998043.png)

![ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate](/img/structure/B2998049.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2998050.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2998051.png)
![[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B2998054.png)

![7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2998056.png)

